molecular formula C12H19BN2O2 B6230296 1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2223047-60-5

1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B6230296
CAS No.: 2223047-60-5
M. Wt: 234.10 g/mol
InChI Key: WIXZJXZTMRTXRA-UHFFFAOYSA-N
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Description

1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research. This compound features a cyclopropyl group attached to a pyrazole ring, which is further substituted with a dioxaborolane moiety. The unique structure of this compound makes it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the reaction of cyclopropyl hydrazine with a suitable boronic acid derivative. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and mild oxidizing or reducing agents for oxidation and reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with biological molecules, influencing their activity. The cyclopropyl and pyrazole moieties contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical pathways .

Comparison with Similar Compounds

1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

2223047-60-5

Molecular Formula

C12H19BN2O2

Molecular Weight

234.10 g/mol

IUPAC Name

1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)10-7-8-15(14-10)9-5-6-9/h7-9H,5-6H2,1-4H3

InChI Key

WIXZJXZTMRTXRA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3CC3

Purity

95

Origin of Product

United States

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